molecular formula C11H24 B14619893 2,2,4,4,5-Pentamethylhexane CAS No. 60302-23-0

2,2,4,4,5-Pentamethylhexane

Cat. No.: B14619893
CAS No.: 60302-23-0
M. Wt: 156.31 g/mol
InChI Key: JQFZWBZEZYOCQL-UHFFFAOYSA-N
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Description

2,2,4,4,5-Pentamethylhexane is an organic compound with the molecular formula C₁₁H₂₄. It is a branched alkane, characterized by its multiple methyl groups attached to the hexane backbone. This compound is notable for its unique structure, which influences its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,5-Pentamethylhexane typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and reforming processes. These methods utilize high temperatures and pressures, along with catalysts such as zeolites, to break down larger hydrocarbons into smaller, branched alkanes. The resulting mixture is then separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4,5-Pentamethylhexane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,4,4,5-Pentamethylhexane finds applications in various fields:

Mechanism of Action

The mechanism of action of 2,2,4,4,5-Pentamethylhexane in chemical reactions involves the breaking and forming of C-H and C-C bonds. In oxidation reactions, the compound undergoes dehydrogenation, leading to the formation of double bonds or oxygen-containing functional groups. In substitution reactions, the presence of multiple methyl groups can influence the reactivity and selectivity of the halogenation process .

Comparison with Similar Compounds

  • 2,2,3,3,5-Pentamethylhexane
  • 2,2,3,4,5-Pentamethylhexane
  • 2,2,4,4,5-Pentamethylheptane

Comparison: 2,2,4,4,5-Pentamethylhexane is unique due to its specific arrangement of methyl groups, which affects its boiling point, melting point, and solubility compared to its isomers. For instance, the presence of methyl groups at the 2, 4, and 5 positions creates steric hindrance, influencing its reactivity and physical properties .

Properties

CAS No.

60302-23-0

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,2,4,4,5-pentamethylhexane

InChI

InChI=1S/C11H24/c1-9(2)11(6,7)8-10(3,4)5/h9H,8H2,1-7H3

InChI Key

JQFZWBZEZYOCQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)CC(C)(C)C

Origin of Product

United States

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